molecular formula C12H7Cl2NO B14862986 6-(3,5-Dichlorophenyl)picolinaldehyde

6-(3,5-Dichlorophenyl)picolinaldehyde

Cat. No.: B14862986
M. Wt: 252.09 g/mol
InChI Key: WUQHNOVKDMKLCZ-UHFFFAOYSA-N
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Description

6-(3,5-Dichlorophenyl)pyridine-2-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a pyridine ring substituted with a 3,5-dichlorophenyl group and an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dichlorophenyl)pyridine-2-carbaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with pyridine-2-carboxylic acid or its derivatives. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents to form the desired aldehyde. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 6-(3,5-dichlorophenyl)pyridine-2-carbaldehyde can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dichlorophenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 6-(3,5-Dichlorophenyl)pyridine-2-carboxylic acid.

    Reduction: 6-(3,5-Dichlorophenyl)pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,5-Dichlorophenyl)pyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of ligands for coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3,5-dichlorophenyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic residues in proteins, further stabilizing its binding.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carbaldehyde: Lacks the 3,5-dichlorophenyl group, making it less hydrophobic and potentially less active in certain biological contexts.

    3,5-Dichlorobenzaldehyde: Lacks the pyridine ring, which may reduce its ability to interact with certain biological targets.

    6-(3,5-Dichlorophenyl)pyridine-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position, which can lead to different reactivity and biological activity.

Uniqueness

6-(3,5-Dichlorophenyl)pyridine-2-carbaldehyde is unique due to the combination of its pyridine ring and 3,5-dichlorophenyl group, which confer specific chemical and biological properties. The presence of the aldehyde group at the 2-position allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C12H7Cl2NO

Molecular Weight

252.09 g/mol

IUPAC Name

6-(3,5-dichlorophenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H7Cl2NO/c13-9-4-8(5-10(14)6-9)12-3-1-2-11(7-16)15-12/h1-7H

InChI Key

WUQHNOVKDMKLCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CC(=CC(=C2)Cl)Cl)C=O

Origin of Product

United States

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